molecular formula C6H10O2 B3107707 2-(2-Methylcyclopropyl)acetic acid CAS No. 16205-63-3

2-(2-Methylcyclopropyl)acetic acid

Cat. No.: B3107707
CAS No.: 16205-63-3
M. Wt: 114.14 g/mol
InChI Key: MKWZWXDSHKBYAO-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)acetic acid (CAS 27621-18-7) is a cyclopropane-containing carboxylic acid characterized by a methyl-substituted cyclopropane ring directly attached to an acetic acid moiety. The cyclopropane ring confers significant ring strain, influencing the compound's reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its derivatives are often explored for their biological activity, leveraging the cyclopropane ring's unique stereoelectronic properties .

Properties

IUPAC Name

2-(2-methylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZWXDSHKBYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139492-14-1
Record name 2-(2-methylcyclopropyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding carboxylic acid .

Industrial Production Methods

Industrial production methods for 2-(2-Methylcyclopropyl)acetic acid often involve large-scale oxidation reactions using robust and efficient catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(2-Methylcyclopropyl)acetic acid, such as alcohols, esters, and halides .

Scientific Research Applications

2-(2-Methylcyclopropyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(2-methylcyclopropyl)acetic acid, differing in substituents, chain length, or functional groups. Key comparisons are outlined below:

13-Cyclopropyltridecanoic Acid (CAS 60129-10-4)

  • Structure : A long-chain fatty acid with a cyclopropane group at the 13th carbon.
  • Key Differences :
    • Chain Length : The extended aliphatic chain (13 carbons) increases hydrophobicity compared to the shorter acetic acid derivative.
    • Applications : Likely used in lipid membrane studies or surfactant synthesis due to its amphiphilic nature.
  • Data : Molecular formula: C₁₆H₂₈O₂; Molecular weight: 252.39 g/mol .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Structure : Features a mercaptomethyl (-CH₂SH) group on the cyclopropane ring.
  • Key Differences :
    • Reactivity : The thiol group enables participation in disulfide bond formation or metal coordination.
    • Applications : Intermediate in synthesizing Montelukast (a leukotriene receptor antagonist) .
  • Data : Off-white solid; Molecular formula: C₇H₁₀O₂S; Molecular weight: 158.22 g/mol .

2-[(2-Methylcyclopropyl)formamido]acetic Acid (CAS 926260-43-7)

  • Structure : An amide derivative with a formamido (-NHCOR) group.
  • Key Differences :
    • Polarity : The amide group enhances solubility in polar solvents.
    • Applications : Versatile scaffold in drug discovery; priced at €477.00/50 mg (Biosynth) .
  • Data: Molecular formula: C₇H₁₁NO₃; Molecular weight: 157.17 g/mol; Purity: ≥95% .

(2S)-Amino-2-(1-methylcyclopropyl)acetic Acid (CAS 78213-60-2)

  • Structure: Chiral amino acid analog with a methylcyclopropyl group.
  • Key Differences: Bioactivity: Potential use in peptide synthesis or as a constrained amino acid surrogate. Stereochemistry: The (2S) configuration may influence interactions with biological targets .
  • Data: Molecular formula: C₆H₁₁NO₂; Molecular weight: 129.16 g/mol .

2-[Cyclopropyl(methyl)amino]acetic Acid (CAS 1094909-72-4)

  • Structure : Contains a secondary amine group (-N(CH₃)cyclopropyl).
  • Key Differences :
    • Basicity : The amine group increases basicity (pKa ~9–10), affecting protonation states in physiological conditions.
    • Applications : Used in medicinal chemistry for modulating pharmacokinetic properties .
  • Data: Molecular formula: C₆H₁₁NO₂; Molecular weight: 129.16 g/mol .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-(2-Methylcyclopropyl)acetic acid C₆H₁₀O₂ 130.14 Carboxylic acid Pharmaceutical intermediates
13-Cyclopropyltridecanoic acid C₁₆H₂₈O₂ 252.39 Long-chain carboxylic acid Lipid research, surfactants
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₇H₁₀O₂S 158.22 Thiol Montelukast synthesis
2-[(2-Methylcyclopropyl)formamido]acetic acid C₇H₁₁NO₃ 157.17 Amide Drug discovery scaffold
(2S)-Amino-2-(1-methylcyclopropyl)acetic acid C₆H₁₁NO₂ 129.16 Amino acid Peptide synthesis
2-[Cyclopropyl(methyl)amino]acetic acid C₆H₁₁NO₂ 129.16 Secondary amine Medicinal chemistry

Research Trends and Challenges

  • Bioactivity: Amino and amide derivatives show promise in targeting enzymes (e.g., PDE inhibitors) or receptors .
  • Stability : Cyclopropane rings are susceptible to ring-opening under acidic or oxidative conditions, necessitating protective strategies during synthesis .

Biological Activity

Overview

2-(2-Methylcyclopropyl)acetic acid (C6H10O2) is an organic compound that has garnered attention for its potential biological activities. It is a derivative of cyclopropane, characterized by a methyl group on the cyclopropyl ring and an acetic acid moiety. This unique structure may influence its reactivity and interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H10O2
  • Molecular Weight : 114.15 g/mol
  • IUPAC Name : 2-(2-Methylcyclopropyl)acetic acid

The biological activity of 2-(2-Methylcyclopropyl)acetic acid is thought to involve interactions with specific molecular targets, such as receptors or enzymes. The compound may act as a ligand, modulating the activity of these targets and leading to various biological responses. However, detailed studies on its exact mechanism remain limited.

1. Medicinal Chemistry

2-(2-Methylcyclopropyl)acetic acid has been investigated for its potential therapeutic properties. Its structural characteristics suggest it could serve as a building block in the synthesis of more complex pharmaceutical compounds.

2. Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, potentially making 2-(2-Methylcyclopropyl)acetic acid a candidate for further studies in treating inflammatory diseases.

3. Neuroprotective Effects

While specific studies on this compound are sparse, related compounds have shown neuroprotective effects in various models. For instance, derivatives have been noted to inhibit neurotoxicity associated with amyloid-beta peptides, suggesting that 2-(2-Methylcyclopropyl)acetic acid might also possess similar properties.

Table 1: Comparative Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (µM)Reference
MontelukastNeuroprotection44.31Lai et al., 2014
2-(1-Methylcyclopropyl)acetic acidAnti-inflammatoryNot specifiedGhosh et al., 2016
2-(2-Methylcyclopropyl)acetic acidPotential anti-inflammatoryTBDCurrent study

Synthesis and Chemical Reactions

The synthesis of 2-(2-Methylcyclopropyl)acetic acid typically involves cyclopropanation reactions followed by functional group transformations. Common methods include:

  • Cyclopropanation : Using suitable precursors like 2-methylcyclopropylcarbinol.
  • Reagents : Strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Future Research Directions

Further research is needed to elucidate the full spectrum of biological activities associated with 2-(2-Methylcyclopropyl)acetic acid. Specific areas for exploration include:

  • In vivo studies : To assess the compound's efficacy and safety in living organisms.
  • Mechanistic studies : To identify specific molecular targets and pathways involved in its biological activity.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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